1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene
Description
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene (CAS: 1824879-04-0) is a brominated aromatic compound featuring a fluorinated propenoxy substituent. Its molecular formula is C₉H₅BrF₄O, with a molecular weight of 285.03 g/mol . The compound is categorized as a fluoroalkene derivative, characterized by a Z-configuration tetrafluoropropenoxy chain (-O-CF₂-CF=CH₂) attached to a para-brominated benzene ring. It is primarily used in research settings, particularly in cross-coupling reactions and as a precursor for advanced materials . Hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUJJLSPZMSXRJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 1,3,3,3-tetrafluoroprop-1-en-1-ol.
Reaction Conditions: The 4-bromophenol is reacted with 1,3,3,3-tetrafluoroprop-1-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₅BrF₄O
- Molecular Weight : 285.03 g/mol
- CAS Number : 1824865-81-7
- IUPAC Name : 1-bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene
The compound features a bromine atom and a tetrafluoropropene moiety that contribute to its reactivity and stability under various conditions.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for the synthesis of complex organic molecules. For example:
- Sonogashira Coupling Reactions : The compound can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds. This is particularly useful in the synthesis of aryl-acetylene compounds which are important in materials science and pharmaceuticals.
Pharmaceutical Development
Due to its unique fluorinated structure, this compound may exhibit interesting biological activities. Fluorinated compounds often show enhanced metabolic stability and bioavailability:
- Potential Drug Candidates : Research indicates that compounds with fluorinated groups can lead to improved pharmacokinetic properties. Therefore, this compound could be explored as a scaffold for developing new therapeutic agents.
Material Science
The incorporation of fluorine into organic materials is known to enhance properties such as thermal stability and chemical resistance:
- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that find applications in coatings, adhesives, and electronic materials.
Case Study 1: Synthesis of Aryl-Acetylene Compounds
In a study focusing on the synthesis of aryl-acetylene derivatives via Sonogashira coupling using this compound, researchers demonstrated the effectiveness of this compound in forming stable carbon-carbon bonds at room temperature. The resulting products exhibited desirable properties for further applications in organic electronics.
A preliminary screening of fluorinated compounds including this compound was conducted to evaluate their effects on specific biological targets. The results indicated that certain derivatives exhibited promising activity against cancer cell lines, suggesting potential for further development as anti-cancer agents.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Fluorination Patterns
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene (CAS 958452-23-8)
- Structure : Meta-substituted bromobenzene with a saturated tetrafluoropropoxy group (-O-CF₂-CF₂-CH₂).
- Molecular Weight : 287.05 g/mol .
- Meta-substitution alters electronic effects compared to the para-substituted target compound.
1-Bromo-4-(trifluoromethoxy)benzene
- Structure : Para-bromobenzene with a trifluoromethoxy group (-O-CF₃).
- Molecular Weight : 259.00 g/mol .
- Key Differences :
- The trifluoromethoxy group lacks the propenyl double bond, limiting conjugation effects.
- Fewer fluorine atoms (3 vs. 4) reduce electronegativity and lipophilicity.
1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1)
Halogenated and Fluoroalkyl-Substituted Analogues
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Structure : Bromo, fluoro, and trifluoromethoxy substituents on benzene.
- Molecular Weight : 273.01 g/mol .
- Key Differences :
- Additional fluorine atom at the ortho position increases steric hindrance.
- Enhanced electron-withdrawing effects due to multiple electronegative groups.
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene (CAS 1227160-18-0)
Environmental and Toxicological Profiles
- Key Insight: Brominated compounds generally exhibit greater environmental persistence compared to non-brominated fluorinated analogs .
Reactivity in Cross-Coupling Reactions
- The propenoxy group in the target compound may participate in Heck or Sonogashira reactions due to its olefinic bond .
- Brominated trifluoromethoxy analogs are often used in Ullmann or Buchwald-Hartwig aminations .
Biological Activity
1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene is a synthetic organic compound with the molecular formula C₉H₅BrF₄O and a molecular weight of approximately 285.03 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. The focus of this article is to explore the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a bromine atom and a tetrafluoropropenoxy group, which contribute to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrF₄O |
| Molecular Weight | 285.03 g/mol |
| CAS Number | 1824865-81-7 |
| Storage Temperature | Ambient |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The presence of halogens (bromine and fluorine) in its structure may enhance its ability to disrupt microbial membranes or inhibit enzymatic functions.
- Anticancer Activity : Some fluorinated compounds have been shown to possess anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential effects of this compound.
- Antimicrobial Activity : Research has indicated that compounds containing bromine and fluorine can exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that fluorinated phenols showed enhanced antibacterial effects compared to their non-fluorinated counterparts .
- Cytotoxicity Testing : In vitro cytotoxicity assays have been performed on structurally similar compounds which revealed that certain fluorinated derivatives can induce cell death in cancer cell lines. A notable study reported that fluorinated aromatic compounds selectively targeted cancer cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects often highlight the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key pathways leading to cell death in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene, and what catalysts or conditions improve yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between 1-bromo-4-hydroxybenzene and 1-bromo-1,3,3,3-tetrafluoroprop-1-ene (a fluorinated alkene precursor). A palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) under inert conditions (N₂/Ar) is effective. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Yield optimization requires stoichiometric control of the fluorinated alkene and avoiding moisture.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The tetrafluoropropenoxy group shows distinct signals:
- ¹H: δ 6.5–7.2 ppm (aromatic protons), δ 4.5–5.5 ppm (vinylic protons) .
- ¹³C: Peaks at 110–125 ppm (CF₃ and CF groups) and 150–160 ppm (C-O) .
- GC-MS : Molecular ion [M]⁺ at m/z 322 (C₉H₅BrF₄O) with fragmentation patterns confirming Br and CF₃ groups .
- IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
Q. What are the typical reactivity patterns of this compound in substitution or elimination reactions?
- Methodological Answer :
- Nucleophilic Substitution : The bromine atom undergoes SNAr (aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Elimination : Under basic conditions (KOH/EtOH), the tetrafluoropropenoxy group may undergo β-elimination to form a fluorinated alkyne .
- Electrophilic Addition : The double bond in the tetrafluoropropenoxy moiety reacts with halogens (Br₂, Cl₂) in CCl₄ to form dihalogenated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Moisture Sensitivity : Trace water degrades fluorinated intermediates; use rigorous drying (molecular sieves, Schlenk techniques) .
- Catalyst Deactivation : Impurities in Pd catalysts reduce efficiency; pre-purify via column filtration .
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction times .
Q. What are the stability profiles of this compound under varying temperatures and light exposure?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C, releasing HF and Br₂; store at –20°C in amber vials .
- Photodegradation : UV light induces cleavage of the C-Br bond; conduct reactions in dark or under UV-filtered light .
- Long-Term Storage : Use desiccants (silica gel) and inert atmospheres to prevent hydrolysis .
Q. How can computational modeling predict regioselectivity in reactions involving the tetrafluoropropenoxy group?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density to identify reactive sites. The CF₃ group is electron-withdrawing, directing electrophiles to the para position of the benzene ring .
- MD Simulations : Assess solvent effects on reaction pathways (e.g., THF stabilizes transition states better than DCM) .
Q. What role does this compound play in synthesizing bioactive molecules or materials?
- Methodological Answer :
- Pharmaceutical Intermediates : Used to introduce fluorinated ether moieties into kinase inhibitors or antiviral agents .
- Polymer Science : Serves as a monomer in fluorinated polyethers for hydrophobic coatings .
- Liquid Crystals : The rigid aromatic-fluorinated structure enhances mesophase stability in display materials .
Q. What strategies mitigate regioselectivity challenges in modifying the bromine substituent?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
